Methyl 2-(4-(methylsulfonyl)phenyl)acetate
Overview
Description
Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is an ester that belongs to the class of sulfones and has a molecular weight of 264.33 g/mol.
Scientific Research Applications
Antimicrobial Activity
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The presence of the methylsulfonyl group contributes to the compound’s ability to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Derivatives of “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” have demonstrated good anti-inflammatory activity, with selectivity towards COX-2 enzyme inhibition. This selectivity is crucial as it can reduce the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
COX-2 Inhibition
Selective inhibition of the COX-2 enzyme is a significant application of this compound. By inhibiting COX-2, the compound can provide relief from inflammation without the gastric side effects associated with COX-1 inhibition. This makes it a valuable asset in the design of safer anti-inflammatory medications .
Cardiovascular Safety
The compound’s derivatives have been modified to release moderate amounts of nitric oxide (NO) , which can decrease the cardiovascular risks associated with selective COX-2 inhibitors. NO has vasodilator activity and can inhibit platelet aggregation, addressing the cardiovascular concerns of COX-2 inhibition .
Synthesis of Indole Derivatives
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” is used in the synthesis of indole derivatives, which are important in pharmaceutical chemistry. These derivatives have been designed to possess both antimicrobial and anti-inflammatory activities, offering a dual therapeutic effect .
Drug Design and Development
The compound serves as a key intermediate in the design and development of new drugs. Its molecular structure allows for the attachment of various pharmacophores, which can lead to the creation of novel medications with specific therapeutic targets .
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
Methyl 2-(4-(methylsulfonyl)phenyl)acetate interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by Methyl 2-(4-(methylsulfonyl)phenyl)acetate results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .
Action Environment
The action of Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .
properties
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
300355-18-4 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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